

Application Notes: Roseoflavin in Synthetic Biology and Riboswitch Research

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Compound of Interest

Compound Name: *Roseoflavin*

Cat. No.: *B1679541*

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Introduction

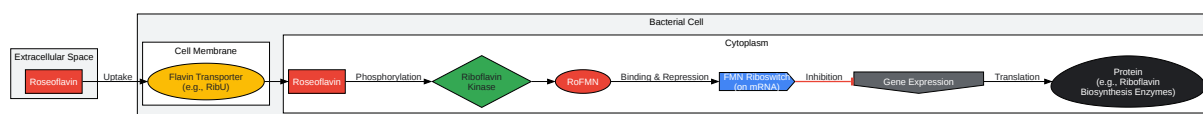
Roseoflavin is a natural riboflavin (vitamin B2) analog and antibiotic produced by *Streptomyces davawensis*. It functions as a potent antagonist of flavin mononucleotide (FMN) riboswitches. These riboswitches are non-coding RNA elements found in the 5'-untranslated region of messenger RNA (mRNA) that regulate the expression of genes involved in riboflavin biosynthesis and transport. Upon binding its ligand, FMN, the riboswitch undergoes a conformational change that typically leads to the termination of transcription or inhibition of translation initiation. **Roseoflavin**, after being taken up by the cell and converted to **roseoflavin** mononucleotide (RoFMN), mimics FMN and binds to the FMN riboswitch, effectively repressing gene expression. This "off-switch" capability has been harnessed in synthetic biology for the development of inducible gene expression systems and shows promise in the development of novel antimicrobial agents.

Key Applications and Mechanisms

Inducible Gene Expression Systems

Roseoflavin, in conjunction with FMN riboswitches, provides a powerful tool for creating tunable, ligand-inducible gene expression systems in various bacteria. By placing an FMN riboswitch upstream of a gene of interest, its expression can be tightly controlled by the addition of **roseoflavin** to the culture medium. This system is characterized by its low cost, high specificity, and minimal impact on host metabolism.

Mechanism of Action: In the absence of **roseoflavin**, the FMN riboswitch adopts a conformation that allows for transcription and translation of the downstream gene. When **roseoflavin** is introduced, it is internalized by the cell and phosphorylated to RoFMN. RoFMN then binds to the FMN riboswitch aptamer domain, inducing a structural change that sequesters the ribosome binding site (RBS) or forms a transcriptional terminator, thereby repressing gene expression.



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Caption: Mechanism of **roseoflavin**-mediated gene repression via an FMN riboswitch.

Antimicrobial Drug Development and Research

Roseoflavin's ability to inhibit the growth of various bacteria, particularly Gram-positive species like *Bacillus subtilis*, *Listeria monocytogenes*, and *Staphylococcus aureus*, makes it a subject of interest for antimicrobial research.[1][2] Its primary mechanism of action is the disruption of riboflavin metabolism by targeting FMN riboswitches, which control essential genes for riboflavin synthesis and transport.[3][4][5] This leads to flavin starvation and ultimately cell death. Studying **roseoflavin** and its interaction with FMN riboswitches can aid in the discovery of novel antimicrobial compounds that exploit this regulatory system.

Riboswitch Characterization and Ligand Screening

Roseoflavin serves as a valuable tool for studying the function, structure, and ligand-binding properties of FMN riboswitches. By using **roseoflavin** as a known ligand, researchers can:

- Investigate the conformational changes in the riboswitch upon ligand binding.
- Identify key nucleotides involved in ligand recognition and discrimination.
- Develop high-throughput screening assays to identify new synthetic or natural compounds that target FMN riboswitches.

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of **roseoflavin**.

Table 1: **Roseoflavin** Concentrations for Gene Regulation and Growth Inhibition

Organism	Application	Roseoflavin Concentration	Observed Effect	Reference
Bacillus subtilis	Gene Expression Repression	1 µM	Downregulation of an FMN riboswitch-lacZ reporter gene	[4]
Listeria monocytogenes	Growth Inhibition	Low µM range	Profound inhibiting effect on growth	[1]

| Corynebacterium glutamicum | Growth Inhibition (50%) | ~15 mg/L | 50% growth inhibition [[6]

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Table 2: Production Titers of **Roseoflavin** in Engineered Microorganisms

Organism	Genetic Modification	Titer	Volumetric Productivity	Reference
Corynebacterium glutamicum	Overexpression of rosABC, ribM, and ribF	17.4 ± 1.5 mg/L	0.36 ± 0.03 mg/L·h	[7]
Streptomyces davaonensis	Recombinant strain	34.9 ± 5.2 µM (~14 mg/L)	Not Reported	[8]

| Corynebacterium glutamicum | Recombinant strain | 1.6 ± 0.2 µM (~0.7 mg/L) | Not Reported | [8] |

Experimental Protocols

Protocol 1: Roseoflavin-Mediated Repression of a Reporter Gene in Bacillus subtilis

This protocol is adapted from methodologies used to demonstrate the effect of **roseoflavin** on FMN riboswitch-controlled gene expression.

Objective: To quantify the repression of a reporter gene (e.g., lacZ) under the control of an FMN riboswitch in B. subtilis in response to **roseoflavin**.

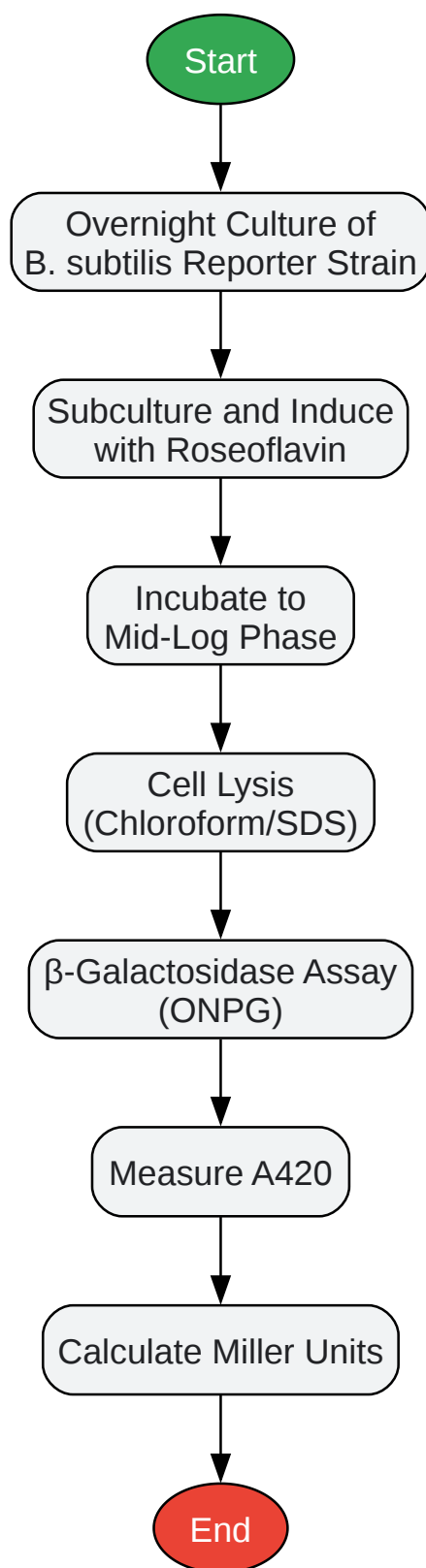
Materials:

- B. subtilis strain harboring a plasmid with an FMN riboswitch-lacZ fusion.
- Luria-Bertani (LB) medium.
- **Roseoflavin** stock solution (e.g., 1 mM in DMSO).
- ONPG (o-nitrophenyl-β-D-galactopyranoside).
- Z buffer (Na₂HPO₄·7H₂O, NaH₂PO₄·H₂O, KCl, MgSO₄·7H₂O, β-mercaptoethanol).
- Chloroform, SDS.

Procedure:

- **Culture Preparation:** Inoculate a single colony of the *B. subtilis* reporter strain into 5 mL of LB medium and grow overnight at 37°C with shaking.
- **Induction:** Dilute the overnight culture 1:100 into fresh LB medium. Aliquot the culture into multiple tubes. Add **roseoflavin** to final concentrations ranging from 0 to 10 µM. An untreated culture serves as the negative control.
- **Growth:** Incubate the cultures at 37°C with shaking until they reach mid-logarithmic phase (OD600 ≈ 0.4-0.6).
- **Cell Lysis:**
 - Measure the OD600 of each culture.
 - Pellet 1 mL of each culture by centrifugation.
 - Resuspend the cell pellet in 1 mL of Z buffer.
 - Add 10 µL of chloroform and 5 µL of 0.1% SDS to each tube and vortex for 10 seconds to lyse the cells.
- **β-Galactosidase Assay:**
 - Equilibrate the cell lysates at 28°C for 5 minutes.
 - Start the reaction by adding 200 µL of ONPG (4 mg/mL in Z buffer).
 - Stop the reaction by adding 500 µL of 1 M Na₂CO₃ when a yellow color develops.
 - Record the reaction time.
- **Measurement and Calculation:**
 - Pellet the cell debris by centrifugation.
 - Measure the absorbance of the supernatant at 420 nm (A₄₂₀).

- Calculate Miller Units using the formula: $\text{Miller Units} = (1000 * A_{420}) / (t * V * OD_{600})$, where t is the reaction time in minutes and V is the volume of the culture used in mL.
- Data Analysis: Plot Miller Units against the concentration of **roseoflavin** to determine the dose-dependent repression of gene expression.



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Caption: Workflow for β -galactosidase reporter assay with **roseoflavin**.

Protocol 2: In Vitro Transcription/Translation (IVTT) Assay for Riboswitch Activity

Objective: To assess the direct effect of **roseoflavin** on the regulatory activity of an FMN riboswitch in a cell-free system.

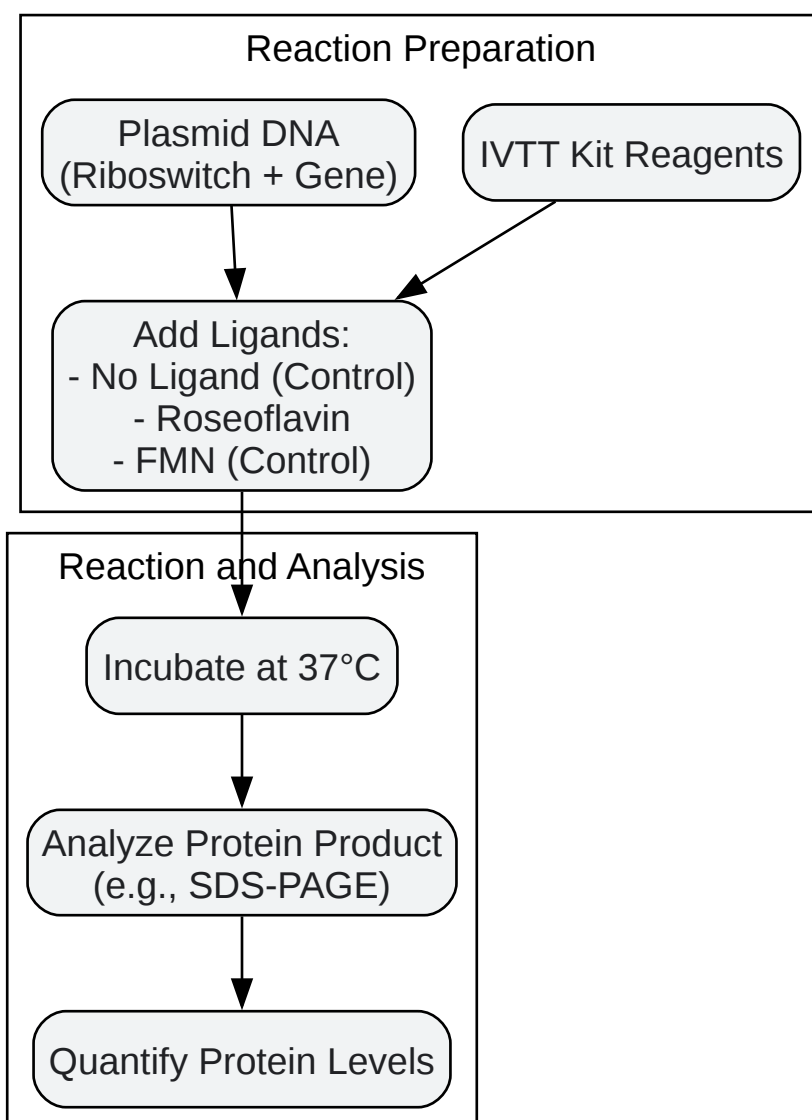
Materials:

- Purified plasmid DNA containing a gene of interest downstream of an FMN riboswitch.
- Commercial IVTT kit (e.g., PURExpress®).
- **Roseoflavin** stock solution.
- FMN stock solution (positive control).
- Nuclease-free water.

Procedure:

- **Reaction Setup:** On ice, assemble the IVTT reactions in small reaction tubes according to the manufacturer's instructions. For a typical 10 µL reaction, this will include the solution A and B from the kit, plasmid DNA (e.g., 100 ng), and nuclease-free water.
- **Ligand Addition:** Add **roseoflavin** or FMN to the respective tubes to achieve the desired final concentrations (e.g., 100 µM). Include a no-ligand control.
- **Incubation:** Incubate the reactions at 37°C for 2-4 hours.
- **Analysis:** Analyze the protein product. This can be done in several ways:
 - **SDS-PAGE and Coomassie Staining:** If the protein expression is high, it can be visualized directly on a gel.
 - **Western Blot:** For more sensitive detection using a specific antibody.
 - **Enzymatic Assay:** If the expressed protein is an enzyme, its activity can be measured.

- Autoradiography: If using ^{35}S -methionine in the reaction, the protein can be detected by autoradiography.
- Quantification: Quantify the band intensities (e.g., using ImageJ) to determine the fold-repression caused by **roseoflavin** compared to the no-ligand control.



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Caption: In Vitro Transcription/Translation (IVTT) workflow.

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